

Replicating GPR88 agonist 2 findings in different animal models

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Compound of Interest

Compound Name: GPR88 agonist 2

Cat. No.: B12386174

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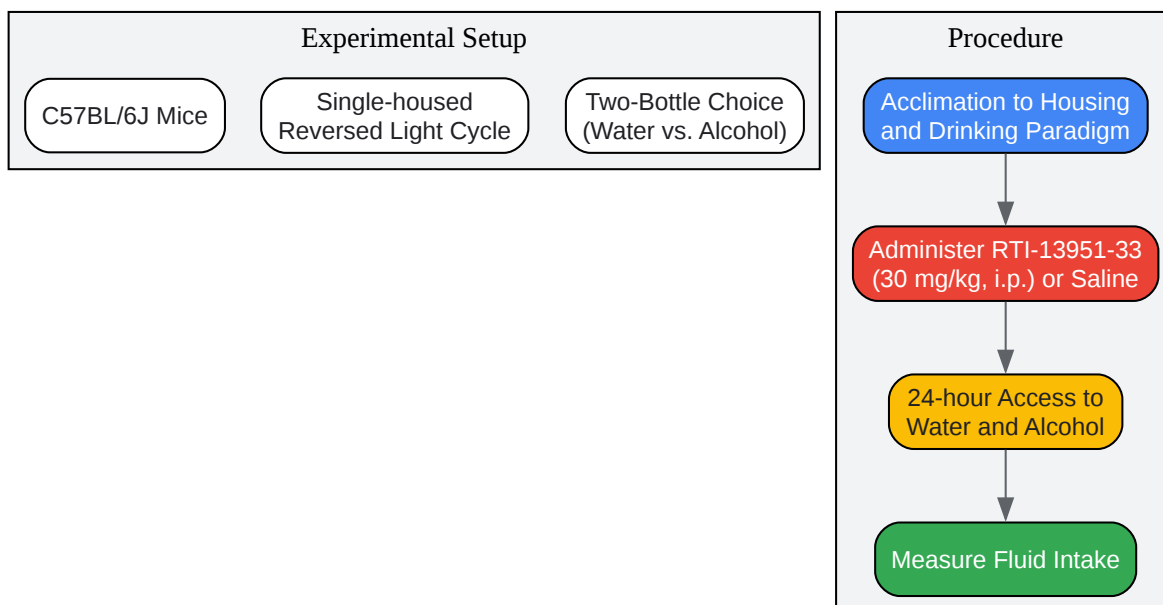
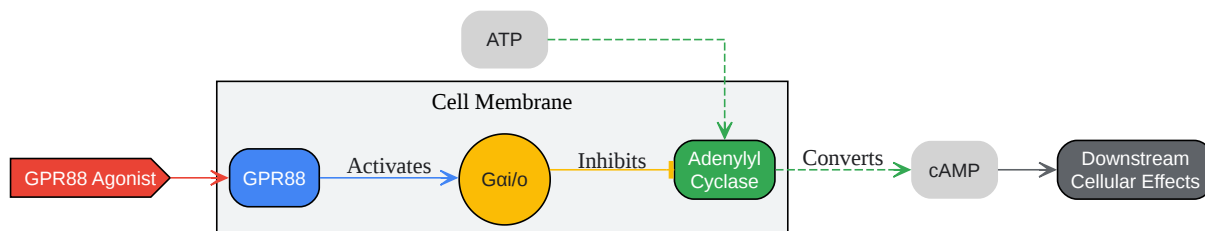
GPR88 Agonist 2: A Comparative Analysis in Preclinical Models

Initial inquiries into the specific in vivo findings for "**GPR88 agonist 2**," also identified as compound 53, did not yield published peer-reviewed studies detailing its effects in animal models. Its characterization appears limited to in vitro data, with a reported EC50 of 14 μ M in a GPR88 cAMP functional assay. Therefore, a direct guide to replicating its in vivo findings is not feasible at this time.

This guide will instead provide a comparative overview of more extensively studied GPR88 agonists—RTI-13951-33, RTI-122, and 2-PCCA—in various animal models. This will allow researchers to understand the current landscape of GPR88 agonist research and provide a basis for designing future studies.

GPR88 Signaling Pathway

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region for motor control and cognitive functions.^[1] It is established that GPR88 couples to G α i/o proteins.^{[1][2][3][4]} Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability.



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